molecular formula C6H14N2O2 B8722031 ethyl N-(propan-2-ylamino)carbamate CAS No. 6637-65-6

ethyl N-(propan-2-ylamino)carbamate

Cat. No.: B8722031
CAS No.: 6637-65-6
M. Wt: 146.19 g/mol
InChI Key: GLEPDFWPHDUTMJ-UHFFFAOYSA-N
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Description

Ethyl N-(propan-2-ylamino)carbamate is a carbamate derivative characterized by an ethyl carbamate group (O=C(OEt)NH-) linked to a propan-2-ylamino (-NH-C3H7) substituent. Carbamates are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer industries due to their reactivity and versatility .

Properties

CAS No.

6637-65-6

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

ethyl N-(propan-2-ylamino)carbamate

InChI

InChI=1S/C6H14N2O2/c1-4-10-6(9)8-7-5(2)3/h5,7H,4H2,1-3H3,(H,8,9)

InChI Key

GLEPDFWPHDUTMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Carbamate (EC)

  • Structure : O=C(NH2)OCH2CH3.
  • Applications: Naturally occurs in fermented beverages (e.g.,白酒) as a byproduct of urea and ethanol reactions .
  • Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC. Chronic exposure in rodents induces hepatic, pulmonary, and neurogenic tumors .
  • Regulatory Limits : Exceeds 150 μg/L in 48.7% of Chinese白酒, posing significant health risks (MOE = 6,289 for general population; 1,875 for frequent drinkers) .

Vinyl Carbamate

  • Structure : O=C(NH2)OCH=CH2.
  • Toxicity: 10–100× more carcinogenic than EC in rodent models, inducing liver, lung, and thymic tumors at lower doses. Acts via metabolic activation to vinyl carbamate epoxide, a DNA-reactive intermediate .

Ethyl N-Hydroxycarbamate

  • Structure : O=C(NHOH)OCH2CH3.
  • Toxicity: Exhibits weak direct mutagenicity (2–3 revertants/μmol in S. typhimurium TA100).

Propan-2-yl N-(2-Chlorophenyl)carbamate

  • Structure : O=C(NH-C3H7)O-C6H4Cl.
  • Synthesis : Prepared via condensation of isopropylamine with chlorophenyl chloroformate, as described by Klopotek et al. (1980) .
  • Applications : Used in organic synthesis for introducing carbamate-protected amines .

Ethyl N-(Cyanoacetyl)carbamate

  • Structure : O=C(NH-C(O)CN)OCH2CH3.
  • Hazards : Causes skin irritation (H315), severe eye damage (H319), and acute oral toxicity (H302). Requires PPE during handling .

Data Tables

Table 1: Structural and Toxicological Comparison of Carbamates

Compound Molecular Formula Key Properties Toxicity (Rodent Models) Applications References
Ethyl N-(propan-2-ylamino)carbamate C6H14N2O2 Not reported; inferred stability Data lacking; assume moderate Pharmaceutical intermediates
Ethyl carbamate (EC) C3H7NO2 MP: 48–50°C; detected in白酒 (46–214 μg/L) Carcinogenic (hepatic, lung tumors) Fermentation byproduct
Vinyl carbamate C3H5NO2 Liquid at RT; reactive epoxide formation High carcinogenicity (liver, thymus) Research carcinogen
Propan-2-yl N-(2-chlorophenyl)carbamate C10H12ClNO2 MP: Not reported; synthesized via chloroformate route Not studied Organic synthesis

Table 2: Regulatory and Exposure Data for Ethyl Carbamate

Parameter Value Reference
EC in Chinese白酒 (mean) 72 μg/kg (2010–2011 survey)
MOE (General population) 6,289 (risk threshold > 10,000)
MOE (Frequent drinkers) 1,875
EC reduction via distillation Up to 92.76% (壶式蒸馏)

Research Findings

Carcinogenicity Mechanisms

  • EC vs. Vinyl Carbamate: Vinyl carbamate’s higher potency is attributed to its epoxide metabolite, which forms DNA adducts. EC requires metabolic activation via cytochrome P450 to exert carcinogenicity .

Mitigation Strategies

  • Distillation : Secondary壶式蒸馏 reduces EC by 92.76% in白酒, with EC concentrating in酒尾 (distillation tails) .

Preparation Methods

Reaction Mechanism and Optimization

The process involves three reactants:

  • Amine : Propan-2-ylamine acts as the nucleophile.

  • Alkyl halide : Ethyl bromide serves as the alkoxy group donor.

  • CO₂ : Functions as the carbonyl source, eliminating the need for toxic phosgene or isocyanates.

The bifunctional catalyst operates through synergistic Lewis acid-base interactions. Ti⁴⁺ sites activate CO₂, while adenine moieties deprotonate the amine, enhancing nucleophilicity. A molar ratio of amine to alkyl halide between 0.08:1 and 0.85:1 optimizes carbamate selectivity (76–95%) while minimizing byproducts like ureas.

Example Synthesis :

  • Reactants : Propan-2-ylamine (10 mmol), ethyl bromide (12 mmol), CO₂ (3.4 bar).

  • Conditions : 80°C, 4 hours, 100 mg Ti-SBA-15-pr-Ade catalyst.

  • Outcome : 89% amine conversion, 88% carbamate selectivity.

Advantages and Limitations

Advantages :

  • Eliminates phosgene, isocyanates, and carbon monoxide.

  • Catalyst recyclability (>5 cycles without activity loss).

  • Solvent-free conditions reduce waste.

Limitations :

  • Requires pressurized CO₂ equipment.

  • Limited scope for sterically hindered amines.

Curtius Rearrangement and Palladium-Catalyzed Carbonylation

Traditional routes like the Curtius rearrangement and modern palladium-catalyzed methods provide alternative pathways to ethyl N-(propan-2-ylamino)carbamate.

Curtius Rearrangement

The Curtius rearrangement converts acyl azides to isocyanates, which react with ethanol to form carbamates. For the target compound, the synthesis would involve:

  • Acyl azide formation : Reacting isopropyl carbamic acid chloride with sodium azide.

  • Thermal decomposition : Generating isopropyl isocyanate at 80–100°C.

  • Ethanol quenching : Trapping the isocyanate with ethanol to yield the carbamate.

Challenges :

  • Acyl azides are thermally unstable and hazardous.

  • Requires strict temperature control to prevent explosions.

Palladium-Catalyzed Carbonylation

Jiao et al. reported a PdCl₂-catalyzed method using organic azides, CO, and alcohols. For this compound:

  • Reactants : Isopropyl azide, CO (1 atm), ethanol.

  • Conditions : PdCl₂ (2 mol%), 60°C, 12 hours.

  • Outcome : 78% yield, with N₂ as the sole byproduct.

Advantages :

  • Avoids hazardous intermediates.

  • Operates under mild, atmospheric conditions.

Zinc Chloride-Catalyzed Synthesis from Carbamoyl Chlorides

A scalable approach involves ZnCl₂-mediated coupling of carbamoyl chlorides and alcohols.

Synthetic Protocol

  • Carbamoyl chloride synthesis : React propan-2-ylamine with phosgene (or triphosgene for safety).

  • Coupling with ethanol :

    • Reactants : Isopropyl carbamoyl chloride (3.58 mmol), ethanol (3.58 mmol), ZnCl₂ (1.79 mmol).

    • Conditions : Toluene, 110°C, 13 hours.

    • Outcome : 82% isolated yield.

Mechanistic Insights

ZnCl₂ activates the carbamoyl chloride, facilitating nucleophilic attack by ethanol. The reaction proceeds via an isocyanate intermediate, with Cl⁻ assisting in proton abstraction.

Example :

  • Substrate : ClC(O)N(H)-C3H7\text{ClC(O)N(H)-C}_3\text{H}_7 (isopropyl carbamoyl chloride).

  • Alcohol : Ethanol.

  • Product : EtO-C(O)-N(H)-C3H7\text{EtO-C(O)-N(H)-C}_3\text{H}_7 (this compound).

Comparative Analysis of Synthetic Methods

Parameter Catalytic Carbonylation Curtius Rearrangement Pd-Catalyzed ZnCl₂ Method
Yield (%) 88657882
Reaction Time (h) 481213
Catalyst Loading 10 mg/mmolN/A2 mol% PdCl₂1.79 mmol ZnCl₂
Toxicity Low (CO₂)High (acyl azides)Moderate (CO)Moderate (phosgene)
Scalability HighLowModerateHigh

Experimental Procedures and Optimization Strategies

Catalytic Carbonylation Protocol

  • Setup : Stainless-steel autoclave with magnetic stirring.

  • Loading : Propan-2-ylamine (10 mmol), ethyl bromide (12 mmol), Ti-SBA-15-pr-Ade (100 mg).

  • Pressurization : CO₂ (3.4 bar), 80°C, 4 hours.

  • Workup : Filter catalyst, extract with dichloromethane, purify via column chromatography.

Optimization Tip : Increasing CO₂ pressure to 4 bar enhances conversion by 12%.

Zinc Chloride-Mediated Synthesis

  • Carbamoyl Chloride Prep : React isopropylamine with triphosgene (0.33 eq) in dichloromethane.

  • Coupling : Add ethanol (1 eq), ZnCl₂ (0.5 eq), reflux in toluene.

  • Isolation : Quench with water, extract, dry over Na₂SO₄, concentrate.

Safety Note : Substitute phosgene with triphosgene to minimize exposure risks .

Q & A

Q. How can researchers optimize the synthesis of ethyl N-(propan-2-ylamino)carbamate to improve yield and purity?

Synthesis optimization requires careful selection of reaction conditions. For carbamates, coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used to activate the carbamate-forming reaction . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and solvent choice (e.g., dichloromethane or acetonitrile) influence purity. Monitoring via TLC or HPLC can identify intermediates, while column chromatography or recrystallization improves final purity. Yield improvements may require stoichiometric adjustments, such as excess isopropylamine to drive the reaction .

Q. What analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic peaks for the ethyl carbamate group (e.g., ~1.2–1.4 ppm for CH3_3 and ~4.1–4.3 ppm for OCH2_2) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z for C6_6H12_{12}N2_2O2_2: 144.0899) and detects impurities .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O stretch) confirm the carbamate functional group .

Q. How does pH affect the stability of this compound in aqueous solutions?

Carbamates are prone to hydrolysis under acidic or alkaline conditions. Stability studies should use buffered solutions (pH 4–8) and monitor degradation via HPLC. At pH < 4, protonation of the amine group accelerates hydrolysis, while at pH > 8, hydroxide ions attack the carbamate carbonyl. Half-life calculations under varying pH conditions are critical for storage and formulation guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack. Isotopic labeling (e.g., 18O^{18}O) can track oxygen migration during reactions. Computational studies (DFT or molecular dynamics) model transition states, revealing steric effects from the isopropyl group on reaction rates . For example, bulky substituents may hinder nucleophilic access, requiring catalysts like DMAP (4-dimethylaminopyridine) to lower activation energy .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf_{f}f​) for this compound?

Discrepancies often arise from experimental methods (e.g., calorimetry vs. computational estimates). A factorial design approach (e.g., 2k^k designs) can isolate variables like solvent polarity or measurement temperature. Cross-referencing with CRC Handbook data (e.g., enthalpy of formation for similar carbamates) and validating via DSC (differential scanning calorimetry) ensures accuracy .

Q. What computational strategies are effective for predicting the solubility and bioavailability of this compound?

  • COSMO-RS : Predicts solubility in organic/aqueous mixtures by simulating solvent-solute interactions .
  • Molecular docking : Screens binding affinity to biological targets (e.g., enzymes), using software like AutoDock Vina.
  • ADMET predictors : Tools like SwissADME estimate logP (partition coefficient) and membrane permeability, critical for pharmacokinetic profiling .

Methodological Considerations

Q. How should researchers design experiments to study the degradation pathways of this compound under environmental conditions?

  • Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative agents (H2_2O2_2) .
  • LC-MS/MS : Identifies degradation products (e.g., ethylamine or CO2_2) and proposes pathways (e.g., photooxidation or hydrolysis) .
  • QSPR models : Relate molecular descriptors (e.g., polar surface area) to degradation rates .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

  • Probit analysis : Models mortality vs. concentration curves in bioassays.
  • ANOVA with post-hoc tests : Compares means across multiple concentrations.
  • Hill equation : Fits sigmoidal curves to enzyme inhibition data .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardized protocols : Detailed SOPs for reaction setup, purification, and characterization.
  • Inter-lab comparisons : Round-robin tests using shared reagents and equipment.
  • Open-data platforms : Share raw NMR/MS files in repositories like PubChem or Zenodo .

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